(S)-2-(2,2,2-trifluoroethyl)oxirane
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Overview
Description
(2S)-2-(2,2,2-trifluoroethyl)oxirane is an organic compound characterized by the presence of an oxirane ring and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2,2,2-trifluoroethyl)oxirane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as (2S)-2-(2,2,2-trifluoroethyl)ethanol.
Epoxidation Reaction: The precursor undergoes an epoxidation reaction using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions to form the oxirane ring.
Industrial Production Methods: Industrial production of (2S)-2-(2,2,2-trifluoroethyl)oxirane may involve large-scale epoxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: (2S)-2-(2,2,2-trifluoroethyl)oxirane can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the oxirane ring into diols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products:
Oxidation: Formation of trifluoroethyl glycol derivatives.
Reduction: Formation of trifluoroethyl diols.
Substitution: Formation of various substituted trifluoroethyl compounds.
Scientific Research Applications
(2S)-2-(2,2,2-trifluoroethyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce trifluoroethyl groups into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-(2,2,2-trifluoroethyl)oxirane involves its reactivity with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes, proteins, and other biomolecules. The trifluoroethyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.
Comparison with Similar Compounds
(2S)-2-(2,2,2-trifluoroethyl)oxirane: vs. The oxirane ring in the former provides unique reactivity compared to the hydroxyl group in the latter.
(2S)-2-(2,2,2-trifluoroethyl)oxirane: vs.
Properties
Molecular Formula |
C4H5F3O |
---|---|
Molecular Weight |
126.08 g/mol |
IUPAC Name |
(2S)-2-(2,2,2-trifluoroethyl)oxirane |
InChI |
InChI=1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2/t3-/m0/s1 |
InChI Key |
KSAGWVJHDZAMEZ-VKHMYHEASA-N |
Isomeric SMILES |
C1[C@@H](O1)CC(F)(F)F |
Canonical SMILES |
C1C(O1)CC(F)(F)F |
Origin of Product |
United States |
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